N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide
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Overview
Description
“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide” is a compound that has attracted the attention of researchers due to its potential applications in various fields. It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .
Synthesis Analysis
The compound was discovered and characterized as part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . A new ether-based scaffold was identified from previous lead optimization efforts and paired with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular formula of the compound is C13H19NO5S2, and it has a molecular weight of 333.42.Chemical Reactions Analysis
The compound has been evaluated in tier 1 DMPK assays and has been identified as displaying nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, the GIRK1/2 subtype, which is prevalent in the brain, has been targeted. Researchers have identified potent and selective activators based on an ether-based scaffold, enhancing metabolic stability compared to existing urea-based compounds .
Neurological Disorders and Pain Perception
Given the compound’s impact on GIRK channels, it may hold promise as a therapeutic target for neurological disorders. GIRK channels are implicated in epilepsy, anxiety, and pain perception. Investigating its effects on neuronal excitability could provide insights into potential treatments .
Cardiovascular Applications
GIRK channels are also expressed in cardiac tissues. Understanding how this compound affects heart rate regulation and cardiac function could lead to novel cardiovascular therapies. Further studies are needed to explore its potential in this context .
Drug Metabolism and Pharmacokinetics (DMPK)
Researchers have evaluated the compound in tier 1 DMPK assays. Identifying its metabolic stability and pharmacokinetic properties is essential for drug development. The goal is to optimize its bioavailability and safety profile .
Reward and Addiction Pathways
GIRK channels are associated with reward pathways in the brain. Investigating whether this compound affects addiction-related behaviors could have implications for substance abuse treatment .
Anxiolytic Properties
Given the compound’s potential impact on GIRK channels, it might influence anxiety-related processes. Exploring its anxiolytic effects could open up new therapeutic avenues .
Mechanism of Action
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in numerous physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various molecular and cellular effects, depending on the specific physiological context .
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-2-19-12-3-5-13(6-4-12)21(17,18)14-9-11-7-8-20(15,16)10-11/h3-6,11,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWUSPCXMKRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-ethoxybenzenesulfonamide |
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